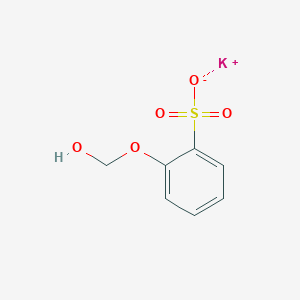

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of benzenesulfonic acid, including those with hydroxymethoxy groups, often involves quaternization reactions. For example, 4-amino-1-methylpyridinium benzenesulfonate salts have been prepared through reactions involving 4-aminopyridine with methyl benzenesulfonates, including hydroxy and methoxy groups (Anwar et al., 2000). Additionally, layered double hydroxides (LDHs) containing monovalent and divalent ions from benzenesulfonates have been synthesized, showcasing the versatility of these compounds in forming structured materials (Franklin et al., 1995).

Molecular Structure Analysis

The molecular structure of benzenesulfonic acid derivatives, including hydroxymethoxy variants, has been elucidated through X-ray crystallography. Studies have shown that these compounds can crystallize into noncentrosymmetric structures, highlighting their potential in nonlinear optical applications (Anwar et al., 2000).

Chemical Reactions and Properties

The reactivity of benzenesulfonate salts, including methoxymethyl benzenesulfenates, has been explored in various chemical reactions, demonstrating their dual reactivity in nucleophilic substitutions (Okuyama & Fueno, 1992). Moreover, the degradation and transformation pathways of benzenesulfonic acid in environmental contexts have been studied, revealing the formation of hydroxylated derivatives under specific conditions (Thomas et al., 2020).

Physical Properties Analysis

Research has delved into the physical properties of benzenesulfonic acid derivatives, including their crystal structures and phase behaviors. Such studies contribute to our understanding of the solid-state properties of these compounds and their potential applications in material science (Anwar et al., 2000).

Chemical Properties Analysis

The chemical properties of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt, and its derivatives are influenced by their molecular structure and the presence of functional groups. These properties dictate their reactivity, stability, and interaction with other chemical entities, laying the groundwork for applications in synthesis, catalysis, and material development (Franklin et al., 1995).

Applications De Recherche Scientifique

Bromimetry in Content Determination

A study by L. Chao (2009) established a bromimetry-based method for determining the content of Hydroxy-benzenesulfonic acid monosodium salt sodium phenolsulfonate. This method showed high precision and accuracy, being simple and rapid for content determination.

Catalyst in Polymerization

Skupov et al. (2007) researched the use of benzenesulfonic acid derivatives as catalysts in the copolymerization of acrylates with ethene. This study highlighted the efficiency of these catalysts in forming high molecular weight polymers.

Crystal Structures for Nonlinear Optics

Anwar et al. (2000) examined the crystal structures of ionic 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics applications. These salts were shown to crystallize into noncentrosymmetric structures, which is significant for their potential use in nonlinear optical devices. (Anwar et al., 2000)

Biodegradation of Azo Dyes

Paszczynski et al. (1992) explored the mineralization of sulfonated azo dyes by specific microorganisms, demonstrating the potential of these microorganisms in the biodegradation of anionic azo dyes. This research is relevant for environmental cleanup and waste treatment. (Paszczynski et al., 1992)

Environmental Degradation Processes

Kiwi et al. (2000) investigated the degradation process of Orange II (a benzenesulfonic acid derivative) in environmental settings. They examined the impact of different radicals and conditions on the degradation rate, providing insights into environmental remediation techniques. (Kiwi et al., 2000)

Lead(II)-Sulfonate Complexes Synthesis

Huang et al. (2018) synthesized new Pb(II)-mono/disulfonate complexes and studied their structures and luminescent properties. These complexes could have implications in material science and luminescence studies. (Huang et al., 2018)

Deep Eutectic Solvent in Fructose Dehydration

Ruan et al. (2020) developed a deep eutectic solvent using imidazole and benzenesulfonic acid for catalyzing the dehydration of fructose. This research contributes to the field of green chemistry and renewable resource processing. (Ruan et al., 2020)

Industrial and Biological Applications

Brown (1991) provided a comprehensive overview of the industrial and biological applications of benzenesulfonic acids, including their derivatives, synthesis, and reactions. This work offers valuable insights into the broad utility of these compounds. (Brown, 1991)

Propriétés

Numéro CAS |

1321-14-8 |

|---|---|

Nom du produit |

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt |

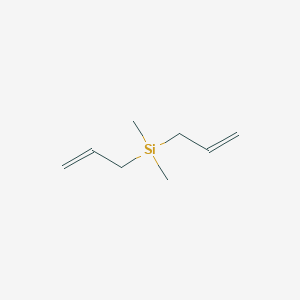

Formule moléculaire |

C7H7KO5S |

Poids moléculaire |

242.29 g/mol |

Nom IUPAC |

potassium;2-(hydroxymethoxy)benzenesulfonate |

InChI |

InChI=1S/C7H8O5S.K/c8-5-12-6-3-1-2-4-7(6)13(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |

Clé InChI |

PAJKNOSXRSQQQR-UHFFFAOYSA-M |

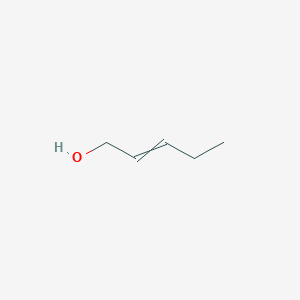

SMILES |

C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+] |

SMILES canonique |

C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)